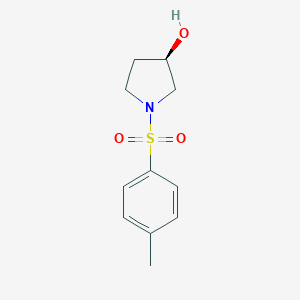

1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIRRXGVYYWCGC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584189 | |

| Record name | (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133034-00-1 | |

| Record name | (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol: Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are the foundational elements that enable the construction of complex molecular architectures with precise stereochemical control. Among these, 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol has emerged as a highly valuable and versatile intermediate.[1][2] Its rigid pyrrolidine core, endowed with a specific stereocenter at the C-3 position and a robust N-protecting group, makes it an indispensable tool for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound. It is designed to serve as a practical resource for scientists, offering not just data but also field-proven insights into its utilization in asymmetric synthesis.[1][3] The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are understood within a robust scientific framework.

Core Physicochemical and Structural Properties

This compound, also known as N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol, is a white to off-white solid at room temperature. The defining features of its structure are the (R)-configured stereocenter bearing a hydroxyl group and the p-toluenesulfonyl (tosyl) group attached to the pyrrolidine nitrogen. The tosyl group serves as a crucial protecting group, rendering the nitrogen non-basic and non-nucleophilic, thereby allowing for selective reactions at the hydroxyl position. This protection is stable under a wide range of conditions, yet can be removed when necessary, a duality that is central to its utility.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 133034-00-1 | [4][5] |

| Molecular Formula | C₁₁H₁₅NO₃S | [4][5] |

| Molecular Weight | 241.31 g/mol | [4][5] |

| Melting Point | 61-65 °C | [5][6] |

| Optical Rotation [α]²⁰/D | -26.5° (c = 1 in methanol) | [5][6] |

| Appearance | White to off-white solid | Inferred from MSDS |

| Purity | ≥98% | [4][5] |

Structural Identifiers

| Identifier | Value | Reference(s) |

| SMILES | Cc1ccc(cc1)S(=O)(=O)N2CCC2 | [4][5] |

| InChI | 1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m1/s1 | [4][5] |

| InChI Key | GOIRRXGVYYWCGC-SNVBAGLBSA-N | [4][5] |

Synthesis of this compound

The most direct and common synthesis of this compound involves the N-tosylation of its precursor, (R)-3-Pyrrolidinol. The choice of this pathway is driven by the commercial availability of the chiral starting material and the high efficiency of the sulfonamide formation reaction.

Causality of Experimental Design: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure solubility of the reactants and prevent side reactions with the solvent. A base, such as triethylamine (TEA) or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) generated in situ during the reaction between the pyrrolidinol's secondary amine and p-toluenesulfonyl chloride (TsCl). This prevents the protonation of the starting amine, which would render it unreactive towards the electrophilic TsCl.

General Synthetic Workflow

Caption: Synthetic route from (R)-3-Pyrrolidinol to the target compound.

Detailed Experimental Protocol: N-Tosylation

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer, add (R)-3-pyrrolidinol (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of pyrrolidinol). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.5 eq) to the solution dropwise while maintaining the temperature at 0 °C.

-

Tosylation: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure this compound as a white solid.

Reactivity, Applications, and Strategic Value

The utility of this compound stems from the orthogonal reactivity of its functional groups. It is primarily used as a chiral building block to introduce the pyrrolidine motif into larger, more complex molecules, which is a common structural feature in many biologically active compounds.[1][7]

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders.[1]

-

Organic Synthesis: It serves as a versatile reagent for creating complex molecules with high stereochemical purity and yield.[1][8]

-

Chiral Catalysis: The pyrrolidine scaffold is central to many successful organocatalysts; this compound provides a protected and functionalized starting point for their synthesis.[1][9]

The hydroxyl group at the C-3 position is the primary site for synthetic elaboration. It can undergo a variety of transformations, including:

-

Oxidation: To form the corresponding ketone, 1-(p-Tosyl)-(R)-3-pyrrolidinone.

-

Nucleophilic Substitution: After activation (e.g., conversion to a mesylate, tosylate, or halide), it can be displaced by a wide range of nucleophiles to introduce new functional groups with inversion of stereochemistry (Sₙ2 reaction).

-

Etherification: To form various ethers.

The Critical Role of the N-Tosyl Group and its Deprotection

The tosyl group is one of the most stable amine protecting groups, resistant to strong bases, many oxidizing and reducing agents, and both mild and strong acids (at low temperatures). This robustness is essential for allowing a broad range of chemical transformations to be performed on the rest of the molecule without affecting the pyrrolidine nitrogen.

However, for the final active pharmaceutical ingredient (API) or target molecule, this group often needs to be removed. The cleavage of the N-S bond is challenging and typically requires reductive methods, as the sulfonamide is resistant to standard hydrolysis.

Deprotection Workflow: Reductive Cleavage

Caption: Reductive deprotection of the N-Tosyl group.

Detailed Experimental Protocol: Deprotection with Magnesium in Methanol

This method is often preferred due to its operational simplicity and avoidance of harsh, difficult-to-handle reagents like sodium in liquid ammonia.[10]

-

Setup: In a flask equipped with a reflux condenser, suspend magnesium turnings (10-20 eq) in anhydrous methanol.

-

Initiation: Add the this compound derivative (1.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or LC-MS. The reaction typically takes 2 to 12 hours.[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it to remove excess magnesium and magnesium salts.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue can then be purified by standard methods, such as acid-base extraction or column chromatography, to isolate the deprotected pyrrolidine derivative.

Causality Note: The mechanism is believed to involve single electron transfer (SET) from the magnesium metal to the tosyl group, leading to the cleavage of the nitrogen-sulfur bond.[11] Methanol serves as both the solvent and the proton source.

Spectroscopic Characterization

While specific spectra should be run for each batch, the expected features of this compound are well-defined:

-

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (~7.4-7.8 ppm), characteristic of a para-substituted benzene ring.

-

Pyrrolidine Protons: A series of multiplets between ~2.0 and 4.0 ppm. The proton on the carbon bearing the hydroxyl group (H-3) will appear as a multiplet around 4.0-4.5 ppm.

-

Methyl Protons: A sharp singlet at ~2.4 ppm corresponding to the methyl group of the tosyl moiety.

-

Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent.

-

-

IR Spectroscopy:

-

O-H Stretch: A broad absorption band around 3400-3500 cm⁻¹.

-

S=O Stretch: Two strong characteristic peaks for the sulfonyl group at approximately 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C-H Stretch: Peaks around 2850-3000 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at m/z = 242.08.

-

Safety and Handling

This compound is classified as a combustible solid and an irritant.[4][5]

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): Safety glasses/goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its value is derived from a combination of factors: the stereochemical information embedded in its core, the robust N-tosyl protecting group that allows for selective functionalization of the hydroxyl group, and its applicability in constructing complex, high-value molecules. Understanding its properties, synthesis, and the strategic considerations for its use and subsequent deprotection empowers researchers to efficiently and effectively incorporate this versatile intermediate into their synthetic pathways, accelerating the discovery and development of new chemical entities.

References

-

Amerigo Scientific. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). [Link]

-

Sudalai, A. et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. [Link]

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

Lewandowska, E. et al. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 CAS#: 133034-00-1 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. This compound 98 133034-00-1 [sigmaaldrich.com]

- 6. 133034-00-1 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. faculty.fiu.edu [faculty.fiu.edu]

Introduction: The Strategic Importance of a Chiral Workhorse

An In-Depth Technical Guide to 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol (CAS: 133034-00-1)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a chiral building block of significant strategic value in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a stereochemically defined pyrrolidine ring, a nucleophilic hydroxyl group, and an electron-withdrawing tosyl group, offers a unique combination of reactivity and stereocontrol. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, underscoring its role as a pivotal intermediate in the development of complex molecules and novel therapeutics.[1][2] The pyrrolidine scaffold is a privileged motif in U.S. FDA-approved pharmaceuticals, making its derivatives, like the topic compound, highly sought after.[3]

Physicochemical Properties and Characterization

The precise identity and purity of this compound are established through a combination of physical and spectral data. These characteristics are fundamental for its effective use in synthesis, ensuring reproducibility and predictable outcomes.

Table 1: Key Physicochemical and Spectroscopic Identifiers

| Property | Value | Reference |

| CAS Number | 133034-00-1 | [4][5][6] |

| Molecular Formula | C₁₁H₁₅NO₃S | [4][5] |

| Molecular Weight | 241.31 g/mol | [4][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 61-65 °C (lit.) | [4][7][8] |

| Optical Rotation | [α]20/D: -26.5° (c = 1 in methanol) | [1][4] |

| Purity | Typically ≥98% | [1][4][5] |

| SMILES String | Cc1ccc(cc1)S(=O)(=O)N2CCC2 | [4][5] |

| InChI Key | GOIRRXGVYYWCGC-SNVBAGLBSA-N | [4][5] |

Standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the compound, ensuring the absence of residual solvents or starting materials.

Synthesis: A Protocol Grounded in Stereochemical Control

The preparation of this compound typically involves the tosylation of a chiral precursor, (R)-3-pyrrolidinol. The following protocol is a representative method that emphasizes the preservation of the critical stereocenter.

Experimental Protocol: Synthesis via Tosylation

Objective: To synthesize this compound from (R)-3-pyrrolidinol with retention of stereochemistry.

Materials:

-

(R)-3-Pyrrolidinol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Causality: The use of an inert atmosphere prevents side reactions with atmospheric moisture. Cooling to 0 °C is crucial to control the exothermicity of the reaction and minimize potential side reactions, thereby preserving the chiral integrity of the substrate.

-

-

Addition of Base: Add triethylamine (1.2-1.5 eq) to the solution. The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

-

Tosylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C.

-

Causality: Portion-wise addition of the highly reactive TsCl helps maintain temperature control. The tosyl group serves as an excellent protecting group for the nitrogen atom and can also function as a potent activating group in subsequent reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted water-soluble reagents.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Core Applications in Asymmetric Synthesis and Drug Discovery

The utility of this compound stems from its defined stereochemistry and versatile functional groups. It is a cornerstone in the synthesis of enantiomerically pure compounds.[2]

Chiral Catalyst and Ligand Synthesis

The pyrrolidine ring is a fundamental scaffold for many of the most successful organocatalysts, including proline and its derivatives.[9] this compound serves as an advanced precursor for novel chiral catalysts and ligands. The hydroxyl group provides a synthetic handle for introducing additional functionalities, while the tosylated nitrogen modulates the electronic properties and steric environment of the catalytic pocket. These derived catalysts are instrumental in promoting a wide array of asymmetric transformations, such as aldol reactions, Michael additions, and cycloadditions, with high stereoselectivity.[10][11]

Key Intermediate in Pharmaceutical Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] The defined stereocenter at the C3 position is often incorporated directly into the final active pharmaceutical ingredient (API), where stereochemistry is critical for biological activity and selectivity. The tosyl group not only protects the nitrogen during intermediate steps but also possesses excellent leaving group properties, making it advantageous for nucleophilic substitution reactions to build molecular complexity.[1] For example, it is a documented building block for compounds such as Darifenacin.[6]

Caption: Role as a key intermediate in a multi-step API synthesis.

Applications in Materials Science

Beyond pharmaceuticals, this compound finds use in the development of advanced materials.[2] Its incorporation into polymer backbones or coatings can introduce chirality and enhance material properties such as durability and environmental resistance.[2]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety. The compound is classified as an irritant.

Table 2: Hazard and Safety Information

| Category | Details | Reference |

| Signal Word | Warning | [4][12] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][12] |

| Precautionary Codes | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water... | [4][12] |

| Personal Protective Equipment | N95 dust mask, chemical-resistant gloves, safety goggles. | [4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [12] |

| Incompatible Materials | Strong oxidizing agents. | [12] |

Conclusion

This compound (CAS 133034-00-1) is far more than a simple chemical reagent; it is a sophisticated tool for asymmetric synthesis. Its well-defined stereochemistry, coupled with versatile reactivity, makes it an indispensable building block in the quest for enantiomerically pure pharmaceuticals and advanced materials.[1] For researchers and developers, a thorough understanding of its properties, synthesis, and applications is key to unlocking its full potential in creating the complex, stereochemically defined molecules that drive innovation in science and medicine.

References

- This compound. (n.d.). Google Cloud.

- This compound 98 133034-00-1. (n.d.). Sigma-Aldrich.

- 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). (n.d.). Amerigo Scientific.

- 1-(p-Tosil)-(R)-(-)-3-pirrolidinol. (n.d.). Chem-Impex.

- CAS No : 133034-00-1 | Product Name : (R)-1-Tosylpyrrolidin-3-ol. (n.d.).

- Results obtained using chiral pyrrolidine-containing organocatalysts in... (n.d.).

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PMC - NIH.

- This compound 98 Chemical Properties. (n.d.). ChemicalBook.

- This compound. (n.d.). AK Scientific, Inc.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. (n.d.).

- 133034-00-1(this compound 98) Product Description. (n.d.). ChemicalBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. æç¥å¦é¢å¤§å¦ãååå ¬åãã£ã³ãã¹ | Virtual tour generated by Panotour [agu.ac.jp]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%) - Amerigo Scientific [amerigoscientific.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound 98 CAS#: 133034-00-1 [amp.chemicalbook.com]

- 8. 133034-00-1 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aksci.com [aksci.com]

An In-Depth Technical Guide to the Synthesis of N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol

Abstract

N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol is a crucial chiral building block in the synthesis of a multitude of pharmaceutical compounds and complex organic molecules. Its stereodefined pyrrolidine core, functionalized with a hydroxyl group and a readily modifiable tosyl-protected amine, offers a versatile scaffold for asymmetric synthesis. This guide provides a comprehensive overview of the prevalent synthetic strategies for N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol, delving into the mechanistic underpinnings, detailed experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development, aiming to furnish a practical and scientifically rigorous resource for the laboratory and beyond.

Introduction: The Significance of a Chiral Synthon

The pyrrolidine ring is a privileged structural motif found in numerous natural products and FDA-approved drugs.[1][2] The stereochemical configuration of substituents on this ring profoundly influences biological activity. N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol, with its defined (R)-stereocenter, serves as an invaluable chiral pool starting material.[2][3] This allows for the direct incorporation of a chiral center into a target molecule, circumventing the need for often complex asymmetric syntheses or resolutions. The tosyl group not only protects the nitrogen atom but also activates the pyrrolidine ring for various chemical transformations.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₃S[4][5] |

| Molecular Weight | 241.31 g/mol [4][5] |

| Appearance | White to off-white solid |

| Melting Point | 61-65 °C[6] |

| Optical Activity | [α]20/D −26.5°, c = 1 in methanol[6] |

| CAS Number | 133034-00-1[4][5] |

Core Synthetic Strategy: Tosylation of (R)-3-Pyrrolidinol

The most direct and widely employed method for the synthesis of N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol is the reaction of commercially available (R)-3-pyrrolidinol with para-toluenesulfonyl chloride (tosyl chloride, TsCl).[7][8] This reaction is a classic example of nucleophilic substitution on the sulfonyl group.

Mechanistic Rationale

The synthesis proceeds via the nucleophilic attack of the secondary amine of (R)-3-pyrrolidinol on the electrophilic sulfur atom of tosyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[8][9] The hydroxyl group of the pyrrolidinol is a poorer nucleophile than the amine and generally does not compete significantly under these conditions.

Caption: Mechanism of Tosylation of (R)-3-Pyrrolidinol.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol.

Materials:

-

(R)-3-Pyrrolidinol[10]

-

para-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine or triethylamine (1.2-1.5 eq) dropwise.

-

Tosyl Chloride Addition: To the stirred solution, add para-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding 1 M HCl and stir for 15 minutes.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure product.

Process Optimization and Causality

-

Choice of Base: Pyridine and triethylamine are commonly used bases. Triethylamine is a stronger, non-nucleophilic base, which can accelerate the reaction. Pyridine can also act as a nucleophilic catalyst. The choice may depend on the scale and desired reaction rate.

-

Solvent: Dichloromethane is a good choice due to its ability to dissolve the reactants and its inertness under the reaction conditions.

-

Temperature Control: The initial addition of reagents at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Stoichiometry: A slight excess of tosyl chloride is used to ensure complete consumption of the starting pyrrolidinol. A larger excess should be avoided to simplify purification.

Alternative Synthetic Approaches

While direct tosylation is the most common route, other strategies exist, particularly for large-scale synthesis or when starting from different precursors.

Chiral Pool Synthesis from Amino Acids

Asymmetric Synthesis

Modern asymmetric synthesis methodologies can also be employed to construct the chiral pyrrolidine ring.[12][13] These methods, which include catalytic asymmetric hydrogenations and cycloadditions, can provide high enantiomeric purity but may require specialized catalysts and conditions.

Caption: Overview of Synthetic Routes to the Target Compound.

Characterization and Quality Control

Ensuring the purity and structural integrity of the synthesized N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule.[14][15][16] The proton NMR spectrum will show characteristic signals for the aromatic protons of the tosyl group, the methyl group of the tosyl moiety, and the protons of the pyrrolidine ring. The carbon NMR will similarly display distinct peaks for all the carbon atoms in the molecule.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the O-H stretch of the alcohol, the S=O stretches of the sulfonyl group, and C-H stretches.

Purity and Enantiomeric Excess Determination

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the product, ensuring that the stereochemistry has been retained throughout the synthesis.

-

Melting Point: A sharp melting point range is indicative of high purity.[6]

Table of Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic, pyrrolidine, hydroxyl, and methyl protons.[14][16] |

| ¹³C NMR | Peaks for all 11 unique carbon atoms.[15] |

| MS (ESI+) | [M+H]⁺ at m/z 242.08 |

| Chiral HPLC | A single major peak for the (R)-enantiomer. |

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

para-Toluenesulfonyl chloride: Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

-

Pyridine/Triethylamine: Flammable, toxic, and irritants.

-

Dichloromethane: A suspected carcinogen.

-

Hydrochloric Acid: Corrosive.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol via the direct tosylation of (R)-3-pyrrolidinol is a robust and reliable method that is widely applicable in both academic and industrial settings. A thorough understanding of the reaction mechanism, optimization of process parameters, and rigorous analytical characterization are essential for obtaining a high-quality product. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable chiral building block for their drug discovery and development endeavors.

References

-

Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. [Link]

-

Green, N. J., & Woodward, J. J. (2021). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central. [Link]

-

Amerigo Scientific. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). [Link]

-

Bergmann, D., & Kroutil, W. (2000). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Arkivoc, 2000(5), 123-130. [Link]

-

Synthesis of New [(2S)-N-(p-Tolylsulfonyl)-2- Pyrrolidinyl]Propyl 2,3,4-Tri-O-Acetyl. (2025). Science of Synthesis. [Link]

-

Wang, H., Park, H., & Baik, M. H. (2018). A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. National Institutes of Health. [Link]

-

A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. (2025). ResearchGate. [Link]

-

Adding Tosylate Group Mechanism | Organic Chemistry. (2021). YouTube. [Link]

- Process for preparing 3-pyrrolidinol. (1990).

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PubMed Central. [Link]

-

Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). PubMed Central. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PubMed Central. [Link]

-

Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. (n.d.). Arkivoc. [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

-

Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.).

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. 133034-00-1 CAS MSDS (1-(P-TOSYL)-(R)-(-)-3-PYRROLIDINOL 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-(对甲苯磺酰基)-(R)-(-)-3-吡咯烷醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. (R)-3-Pyrrolidinol 98 2799-21-5 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Pyrrolidinol (40499-83-0) 1H NMR [m.chemicalbook.com]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. 1-ETHYL-3-PYRROLIDINOL(30727-14-1) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol: Nomenclature, Properties, and Synthetic Applications

Introduction

In the landscape of modern pharmaceutical development and asymmetric organic synthesis, the use of chiral building blocks is a cornerstone for creating stereochemically pure and biologically active molecules.[1][2][] Among these essential synthons, 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol has emerged as a valuable intermediate, prized for its defined stereochemistry and versatile reactivity. This technical guide provides an in-depth analysis of its nomenclature, physicochemical properties, and, most significantly, its application as a key starting material in the synthesis of complex pharmaceutical agents. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule is critical for leveraging its synthetic potential.

Nomenclature and Stereochemistry: Decoding the Name

The systematic name, this compound, encapsulates the precise structural and stereochemical identity of the molecule. A breakdown of each component is essential for a complete understanding.

-

Pyrrolidinol Core: The base of the molecule is a five-membered saturated nitrogen-containing heterocycle, pyrrolidine, which is substituted with a hydroxyl (-OH) group at the 3-position.

-

1-(p-Tosyl) Group: The nitrogen atom at position 1 of the pyrrolidine ring is protected by a para-toluenesulfonyl group, commonly abbreviated as "Tosyl" or "Ts". This group, derived from p-toluenesulfonyl chloride, is a robust protecting group for amines.[4][5] It serves to decrease the nucleophilicity and basicity of the nitrogen atom, preventing unwanted side reactions and allowing for selective functionalization elsewhere in the molecule.

-

(R)-Configuration: This descriptor refers to the absolute configuration of the chiral center at carbon-3, the atom bearing the hydroxyl group. According to the Cahn-Ingold-Prelog (CIP) priority rules, the four substituents attached to this stereocenter are ranked based on atomic number.[4][6][7][8] For this molecule, the priority is: 1. -OH, 2. -N(Ts)CH2-, 3. -CH2- (at C4), 4. -H. With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, thus assigning the (R) configuration (from the Latin rectus, meaning right).[9][10]

-

(-)-Optical Activity: This symbol, also known as the levorotatory designation, indicates the direction in which the molecule rotates plane-polarized light. A solution of this compound rotates light to the left (counter-clockwise).[11] It is crucial to note that there is no direct, predictable correlation between the (R)/(S) designation and the direction of optical rotation (+)/(-).[10]

Common Synonyms: Due to the complexity of the systematic name, several synonyms are frequently used in literature and commercial catalogs:

-

N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol[12]

-

(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol[13]

-

(R)-1-(p-Tosyl)-3-pyrrolidinol

-

(R)-1-tosylpyrrolidin-3-ol[13]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. These data are critical for handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 133034-00-1 | [12] |

| Molecular Formula | C₁₁H₁₅NO₃S | [12] |

| Molecular Weight | 241.31 g/mol | [12] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 61-65 °C (lit.) | |

| Optical Activity | [α]²⁰/D −26.5°, c = 1 in methanol | |

| SMILES String | Cc1ccc(cc1)S(=O)(=O)N2CCC2 | [12] |

| InChI Key | GOIRRXGVYYWCGC-SNVBAGLBSA-N | [12] |

Core Application: A Chiral Building Block in Pharmaceutical Synthesis

The primary value of this compound lies in its role as a chiral synthon. Its pre-defined stereocenter is incorporated into the final target molecule, ensuring the desired stereochemistry without the need for complex resolution or asymmetric induction steps later in the synthesis.

Case Study: Synthesis of Darifenacin

A prominent example of its application is in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[14] The (S)-configuration of the pyrrolidine ring in the final Darifenacin molecule is critical for its pharmacological activity, and this stereochemistry is directly derived from the (R)-center of the starting material through a reaction that proceeds with inversion of configuration.

The synthetic pathway, as outlined in pharmaceutical patents, leverages the reactivity of the hydroxyl group.[13][15][16] The key transformation involves converting the hydroxyl group into a good leaving group, which is then displaced by a nucleophile in an Sₙ2 reaction, thereby inverting the stereocenter from (R) to (S).

Experimental Workflow: Synthesis of a Key Darifenacin Intermediate

The following workflow illustrates the conversion of this compound to a key cyano-intermediate in the synthesis of Darifenacin.

Caption: Synthetic workflow for Darifenacin synthesis from this compound.

Protocol: Two-Step Synthesis of the Cyano-Intermediate

The following protocol is a representative synthesis based on procedures described in the patent literature.[15][17]

Step 1: Activation via Tosylation (Inversion of Stereochemistry)

-

Objective: To convert the hydroxyl group of this compound into a tosylate, an excellent leaving group, which proceeds with inversion of stereochemistry at the C3 position under Mitsunobu-type conditions or similar methods to yield 1-tosyl-3-(S)-(-)-tosyloxypyrrolidine.

-

Methodology:

-

Dissolve this compound in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Add triphenylphosphine (PPh₃) and a second tosylating agent like methyl-p-toluenesulfonate.

-

Cool the mixture in an ice bath and add a condensing agent such as diethylazodicarboxylate (DEAD) dropwise.[15][16] The use of DEAD is a known hazard and requires extreme caution.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or HPLC.

-

Work up the reaction mixture, which often involves precipitation and filtration to remove byproducts like triphenylphosphine oxide. The crude product is then purified, typically by crystallization.

-

Step 2: Nucleophilic Displacement (Sₙ2 Reaction)

-

Objective: To displace the newly formed tosylate group with diphenylacetonitrile, forming the crucial carbon-carbon bond.

-

Methodology:

-

In a separate flask, prepare a solution of diphenylacetonitrile in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to deprotonate the diphenylacetonitrile, forming a potent nucleophile.

-

Add the solution of 1-tosyl-3-(S)-(-)-tosyloxypyrrolidine from Step 1 to the nucleophile solution.

-

Heat the reaction mixture to facilitate the Sₙ2 displacement. Monitor the reaction for completion.

-

Upon completion, quench the reaction carefully with water and perform an extractive workup.

-

The resulting product, 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, is then isolated and purified.

-

The Role and Removal of the Tosyl Protecting Group

The tosyl group is instrumental in the synthetic sequence described. Its electron-withdrawing nature slightly acidifies the protons on the adjacent carbon atoms, but its primary role here is the protection of the pyrrolidine nitrogen. However, for the final stages of the Darifenacin synthesis, this group must be removed.

Deprotection of N-tosyl groups can be challenging and often requires harsh conditions.[18] Common methods include:

-

Reductive Cleavage: Using reagents like sodium in liquid ammonia or sodium naphthalenide.

-

Acidic Cleavage: Strong acids such as HBr in acetic acid, often in the presence of a scavenger like phenol, can be effective.[15] This is the method frequently cited for the Darifenacin synthesis.

The choice of deprotection method must be compatible with the other functional groups present in the molecule.

Conclusion

This compound is a highly valuable chiral building block with a well-defined stereochemical and structural identity. Its utility is powerfully demonstrated in the industrial synthesis of the pharmaceutical agent Darifenacin, where its inherent chirality is elegantly transferred to the final product through a stereoinvertive reaction sequence. For scientists engaged in the synthesis of complex chiral molecules, particularly within drug discovery, a comprehensive understanding of the nomenclature, properties, and reactive potential of this synthon is essential for the strategic design of efficient and stereocontrolled synthetic routes.

References

-

Study.com. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson. Available from: [Link]

-

Global Substance Registration System. 3-PYRROLIDINOL, (3R)-. Available from: [Link]

-

The Cahn-Ingold-Prelog rules. Available from: [Link]

-

Chem slidesToShow. Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. YouTube; 2023. Available from: [Link]

-

Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Available from: [Link]

- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Wikipedia. Cahn–Ingold–Prelog priority rules. Available from: [Link]

-

National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

ResearchGate. Enantioselective Synthesis of 2,3,4,5‐Tetra(hydroxyalkyl)pyrrolidines through 1,3‐Dipolar Cycloadditions | Request PDF. Available from: [Link]

- Google Patents. WO2009125430A2 - Improved process for producing darifenacin.

-

Technical Disclosure Commons. Improved process for the preparation of 1-tosyl-3-(S)-tosyloxypyrrolidine. 2024. Available from: [Link]

- Google Patents. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process.

-

Chemistry LibreTexts. 3.6 Cahn-Ingold Prelog Rules. 2019. Available from: [Link]

- Google Patents. WO2007076157A2 - Processes for preparing darifenacin hydrobromide.

-

Amerigo Scientific. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). Available from: [Link]

- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

PubMed. Synthesis of chiral building blocks for use in drug discovery. Available from: [Link]

-

ResearchGate. Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives | Request PDF. Available from: [Link]

-

The Crucial Role of Chiral Building Blocks in Modern Drug Discovery. Available from: [Link]

-

SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group. Available from: [Link]

-

8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available from: [Link]

-

Master Organic Chemistry. Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. 2016. Available from: [Link]

-

National Center for Biotechnology Information. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem. Available from: [Link]

-

The Crucial Role of Chiral Building Blocks in Modern Drug Discovery. Available from: [Link]

-

Pharmaffiliates. 131912-34-0| Chemical Name : 1-Tosyl-3-pyrrolidinol Tosylate. Available from: [Link]

Sources

- 1. Synthesis of chiral building blocks for use in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 4. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]

- 7. myheplus.com [myheplus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%) - Amerigo Scientific [amerigoscientific.com]

- 13. tdcommons.org [tdcommons.org]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]

- 16. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]

- 17. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]

- 18. scispace.com [scispace.com]

1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol melting point and solubility

An In-Depth Technical Guide to the Physicochemical Properties of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of this compound, a key chiral intermediate in pharmaceutical development and asymmetric organic synthesis.[1] We delve into a detailed examination of its melting point and solubility profile, grounding the discussion in both established literature values and practical, field-proven experimental methodologies. This document is structured to serve as a practical resource for scientists, offering not just data, but also the underlying scientific principles and detailed protocols for in-house verification. Key data is summarized in tabular format for rapid assessment, and experimental workflows are visualized to ensure clarity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS No. 133034-00-1) is a versatile chiral building block of significant interest in medicinal chemistry.[1] Its structure incorporates a pyrrolidine ring, a chiral hydroxyl center, and a p-toluenesulfonyl (tosyl) group. This unique combination of features makes it an invaluable starting material for the synthesis of complex molecules with specific stereochemical configurations, which is an essential requirement in modern drug development.[1] The tosyl group serves as an excellent protecting group for the nitrogen atom and can also function as a leaving group, enhancing the compound's reactivity in various synthetic applications.[1]

A thorough understanding of its fundamental physicochemical properties, such as melting point and solubility, is a prerequisite for its effective use in synthesis, purification, and formulation. These parameters directly influence reaction kinetics, process scalability, and the ultimate purity of the final active pharmaceutical ingredient (API).

Core Physicochemical Properties

This section details the essential physical and chemical characteristics of this compound, focusing on melting point as an indicator of purity and solubility as a determinant of its behavior in various chemical environments.

Molecular Identity and Key Characteristics

A summary of the compound's key identifiers and properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 133034-00-1 | [2][3] |

| Molecular Formula | C₁₁H₁₅NO₃S | [1][3] |

| Molecular Weight | 241.31 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Optical Rotation | [α]20/D = -26.5° (c=1 in methanol) | [1][2] |

Melting Point Analysis

The melting point of a crystalline solid is a critical physical property that serves as a primary indicator of its identity and purity. For a pure compound, the melting point is typically sharp, occurring over a narrow range of 0.5-1.0°C. The presence of impurities disrupts the crystalline lattice, leading to a depression of the melting point and a broadening of the melting range.[4]

Reported Melting Point

The literature value for the melting point of this compound is consistently reported within a specific range.

| Parameter | Temperature Range (°C) | Source(s) |

| Melting Point (lit.) | 61 - 65 °C | [1][2][5] |

Experimental Protocol for Melting Point Determination

The following protocol describes a robust method for verifying the melting point using a modern digital melting point apparatus (e.g., Mel-Temp or DigiMelt). The causality behind this protocol is to ensure slow, controlled heating, which is essential for achieving thermal equilibrium between the sample and the heating block, thereby yielding an accurate measurement.[6]

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle to ensure uniform packing and efficient heat transfer.[7]

-

Press the open end of a capillary tube into the powdered sample. A small amount of solid will be trapped in the opening.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the bottom sealed end.[6][8] The required sample height is 2-3 mm.[4][6] Using a larger sample can introduce significant error due to uneven heating.[6]

-

-

Initial Rapid Determination (Optional but Recommended):

-

Precise Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Insert a new, freshly packed capillary tube.

-

Set the starting temperature to approximately 10°C below the expected melting point (i.e., start at ~50°C).

-

Set the heating ramp rate to a slow value, typically 1-2°C per minute.[7] This is the most critical step. A rapid heating rate near the melting point will cause a lag between the thermometer reading and the actual sample temperature, resulting in an erroneously wide melting range.[6]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first liquid droplet appears.[7]

-

Record the temperature (T₂) at which the entire sample has completely transitioned to a clear liquid.[6]

-

The melting point is reported as the range T₁ - T₂.

-

Workflow for Melting Point Determination

Caption: Figure 1: A standardized workflow for the accurate determination of a compound's melting point.

Solubility Profile

Solubility is a measure of a solute's ability to dissolve in a solvent to form a homogeneous solution. It is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[9] The solubility of this compound is dictated by a balance between its structural features:

-

Polar Groups: The hydroxyl (-OH) group and the sulfonyl (-SO₃-) group can participate in hydrogen bonding, promoting solubility in polar protic solvents.

-

Nonpolar Groups: The aromatic p-tolyl group and the aliphatic pyrrolidine ring are nonpolar, favoring solubility in organic solvents.

Known and Predicted Solubility

While comprehensive quantitative solubility data is not widely published, a qualitative profile can be constructed from known data and structural analysis.

| Solvent Class | Solvent Example | Predicted/Known Solubility | Rationale |

| Polar Protic | Water | Insoluble / Very Slightly Soluble | The large, nonpolar tosyl group dominates the molecule's character, outweighing the influence of the single hydroxyl group. |

| Methanol | Soluble | The compound's optical rotation is measured in methanol, confirming its solubility.[1][2] Methanol's alkyl group helps solvate the nonpolar portions of the molecule. | |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Likely Soluble | These solvents can effectively solvate the large organic structure. |

| Aqueous Acid | 5% HCl | Insoluble | The nitrogen atom is part of a sulfonamide, which is non-basic and will not be protonated to form a soluble salt.[10] |

| Aqueous Base | 5% NaOH | Insoluble | The hydroxyl group is not acidic enough to be deprotonated by NaOH to form a soluble salt. |

Experimental Protocol for Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of the compound in various solvents, which is crucial for selecting appropriate solvents for reactions, extractions, and recrystallizations.

-

General Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[11]

-

Add the chosen solvent dropwise, up to a total volume of 0.75-1.0 mL.[11]

-

After each addition, shake the tube vigorously for 10-20 seconds.[11]

-

Observe if the solid dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of ~3 g per 100 mL of solvent.

-

-

Solvent Selection and Testing Order:

-

Step 1: Water. Test for solubility in deionized water at room temperature.[12] If it is insoluble, proceed to the next steps.

-

Step 2: 5% Aqueous NaOH. Test for solubility. If the compound dissolves, it indicates the presence of an acidic functional group.[10]

-

Step 3: 5% Aqueous HCl. If the compound was insoluble in water and NaOH, test its solubility in 5% HCl. Dissolution indicates the presence of a basic functional group, most commonly an amine.[10][13]

-

Step 4: Common Organic Solvents. Systematically test solubility in a range of common laboratory solvents, such as methanol, ethanol, ethyl acetate, acetone, and dichloromethane (DCM).

-

Workflow for Systematic Solubility Classification

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 CAS#: 133034-00-1 [amp.chemicalbook.com]

- 3. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. mt.com [mt.com]

- 5. 133034-00-1 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. ursinus.edu [ursinus.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. quora.com [quora.com]

- 10. scribd.com [scribd.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its rigid pyrrolidine core, functionalized with a hydroxyl group and protected with a tosyl group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1] Accurate structural elucidation and purity assessment of this compound are paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive characterization of such molecules, providing detailed information about the chemical environment of each atom. This in-depth technical guide provides a thorough analysis of the ¹H and ¹³C NMR data for this compound, offering insights into spectral interpretation, experimental considerations, and the structural information that can be derived.

Molecular Structure and Numbering

The chemical structure and atom numbering scheme for this compound are presented below. This numbering will be used for the assignment of NMR signals throughout this guide.

Figure 1. Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing nature of the tosyl group and the hydroxyl functionality.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.75 | d | 2H | H-2', H-6' (Aromatic) |

| 7.33 | d | 2H | H-3', H-5' (Aromatic) |

| 4.45 | m | 1H | H-3 |

| 3.60 - 3.40 | m | 2H | H-2a, H-5a |

| 3.35 - 3.15 | m | 2H | H-2b, H-5b |

| 2.44 | s | 3H | CH₃ (Tosyl) |

| 2.20 - 2.00 | m | 2H | H-4 |

| 1.95 | br s | 1H | OH |

Expert Analysis of the ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the p-tolyl group appear as two distinct doublets at approximately 7.75 and 7.33 ppm. The downfield shift of the H-2' and H-6' protons is due to the deshielding effect of the adjacent sulfonyl group. The coupling between these ortho protons typically results in a coupling constant (J) of around 8 Hz.

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring exhibit complex multiplets due to diastereotopicity and spin-spin coupling.

-

The H-3 proton, attached to the carbon bearing the hydroxyl group, appears as a multiplet around 4.45 ppm. Its downfield shift is a direct consequence of the electronegative oxygen atom.

-

The protons on C-2 and C-5 are diastereotopic, meaning they are chemically non-equivalent. This results in separate signals for the axial and equatorial protons, which appear as complex multiplets in the range of 3.15 to 3.60 ppm.

-

The protons on C-4 also form a complex multiplet, typically found further upfield around 2.00-2.20 ppm.

-

-

Tosyl Methyl Protons: The three protons of the methyl group on the tosyl moiety give rise to a sharp singlet at approximately 2.44 ppm. This is a characteristic signal for the tosyl group.

-

Hydroxyl Proton: The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the concentration and solvent. In this case, it is observed around 1.95 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 143.7 | C-4' (Aromatic) |

| 134.2 | C-1' (Aromatic) |

| 129.8 | C-3', C-5' (Aromatic) |

| 127.8 | C-2', C-6' (Aromatic) |

| 69.5 | C-3 |

| 54.5 | C-2 |

| 49.0 | C-5 |

| 34.5 | C-4 |

| 21.5 | CH₃ (Tosyl) |

Expert Analysis of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The four distinct signals in the aromatic region (127-144 ppm) correspond to the carbons of the p-tolyl group. The quaternary carbons (C-1' and C-4') are typically less intense than the protonated carbons.

-

Pyrrolidine Ring Carbons:

-

The C-3 carbon, bonded to the hydroxyl group, is the most downfield of the pyrrolidine ring carbons, appearing around 69.5 ppm due to the deshielding effect of the oxygen atom.

-

The C-2 and C-5 carbons, adjacent to the nitrogen atom, are also deshielded and resonate around 54.5 ppm and 49.0 ppm, respectively.

-

The C-4 carbon is the most upfield of the ring carbons, appearing at approximately 34.5 ppm.

-

-

Tosyl Methyl Carbon: The carbon of the methyl group on the tosyl moiety gives a characteristic signal at around 21.5 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

- Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

- Cap the tube and gently agitate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

- Tune and match the probe for both ¹H and ¹³C frequencies.

- Lock the spectrometer on the deuterium signal of the CDCl₃.

- Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.

- Spectral Width: Typically 12-15 ppm.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.

- Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

4. ¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., with NOE).

- Spectral Width: Typically 0-220 ppm.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to achieve a good signal-to-noise ratio.

5. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the spectrum to obtain pure absorption lineshapes.

- Perform baseline correction.

- Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

- Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

- Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, often aided by 2D NMR experiments like COSY and HSQC.

Logical Relationships in Spectral Interpretation

The interpretation of NMR spectra is a logical process that involves correlating different pieces of information to deduce the molecular structure.

Figure 2. Logical workflow for NMR spectral interpretation.

Conclusion

The ¹H and ¹³C NMR data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. A thorough understanding of this spectral data is crucial for scientists and researchers to ensure the identity, purity, and structural integrity of this important chiral building block in their synthetic endeavors. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR spectra, which is the foundation for accurate data analysis and interpretation. By following the principles of scientific integrity and leveraging the power of NMR spectroscopy, researchers can confidently utilize this versatile molecule in the development of new chemical entities.

References

-

Vertex AI Search. This compound. [1]

Sources

A-Technical-Guide-to-the-FT-IR-and-Mass-Spectrometry-Analysis-of-1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol

Abstract

This comprehensive technical guide provides an in-depth analysis of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol, a chiral building block crucial in pharmaceutical synthesis. We delve into the principles and practical applications of Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS) for the structural elucidation and quality control of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and field-proven insights to ensure analytical integrity and accelerate research endeavors.

Introduction: The Significance of this compound in Drug Development

This compound, with a molecular formula of C11H15NO3S and a molecular weight of 241.31 g/mol , is a vital chiral intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its stereospecific nature makes it an essential component in the development of enantiomerically pure drugs, where the chirality of a molecule can dictate its pharmacological activity and safety profile.

The tosyl group (p-toluenesulfonyl) serves as a robust protecting group for the pyrrolidine nitrogen, enhancing the compound's stability and directing its reactivity in subsequent synthetic steps.[2] The hydroxyl group on the pyrrolidine ring provides a key functional handle for further molecular elaboration. Given its critical role, rigorous analytical characterization is paramount to confirm its identity, purity, and structural integrity. This guide will focus on two powerful analytical techniques, FT-IR and mass spectrometry, to achieve this.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Identity

FT-IR spectroscopy is an indispensable tool for the rapid and non-destructive identification of functional groups within a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies, providing a unique "fingerprint" of the compound.

Experimental Protocol: FT-IR Analysis

A robust FT-IR analysis begins with meticulous sample preparation and data acquisition.

Methodology:

-

Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet. Alternatively, for a quicker analysis, a thin film can be cast from a suitable solvent, or an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: A calibrated FT-IR spectrometer is used for analysis.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

FT-IR Spectrum Interpretation

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its distinct functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Significance |

| 3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) | Confirms the presence of the alcohol functionality. The broadness indicates hydrogen bonding. |

| 3100-3000 | C-H stretch (aromatic) | p-Toluenesulfonyl group | Indicates the presence of the aromatic ring. |

| 2980-2850 | C-H stretch (aliphatic) | Pyrrolidine ring | Corresponds to the C-H bonds of the saturated heterocyclic ring. |

| 1600-1580 | C=C stretch (aromatic) | p-Toluenesulfonyl group | Further confirms the presence of the aromatic ring. |

| 1350-1300 & 1175-1150 | Asymmetric & Symmetric S=O stretch | Sulfonamide (-SO₂N-) | These two strong bands are highly characteristic of the tosyl group.[3] |

| 1090-1070 | C-N stretch | Pyrrolidine ring | Relates to the stretching of the carbon-nitrogen bond in the pyrrolidine ring. |

| 1050-1000 | C-O stretch | Secondary alcohol | Indicates the C-O single bond of the hydroxyl group. |

Causality Behind Spectral Features: The presence of the broad O-H stretching band is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The distinct and strong absorptions for the S=O stretches are due to the large change in dipole moment associated with these vibrations, making them readily identifiable and a key diagnostic feature for the tosyl group.

Visualizing the FT-IR Workflow

Caption: Workflow for FT-IR analysis of this compound.

Mass Spectrometry: Unraveling the Molecular Weight and Structure

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

The choice of ionization technique is critical for obtaining meaningful mass spectra. For a moderately polar and thermally labile compound like this compound, soft ionization techniques are preferred.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a suitable technique.[4] In ESI, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrum Interpretation

In ESI-MS, this compound is expected to be observed as a protonated molecule, [M+H]⁺.

Expected Molecular Ion:

-

Molecular Formula: C₁₁H₁₅NO₃S

-

Molecular Weight: 241.31 Da[1]

-

Expected [M+H]⁺ ion: m/z 242.08

Fragmentation Analysis (MS/MS):

By inducing fragmentation of the precursor ion (m/z 242.08) through collision-induced dissociation (CID), we can gain further structural information. The fragmentation pathways are governed by the stability of the resulting fragment ions.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure | Significance |